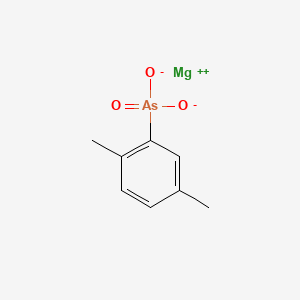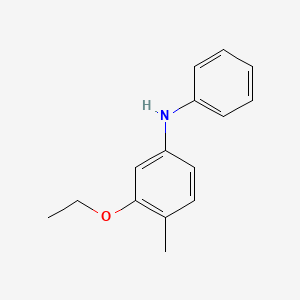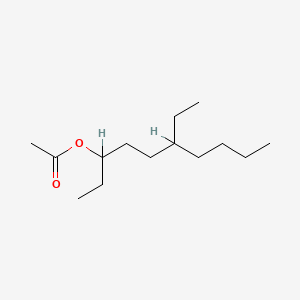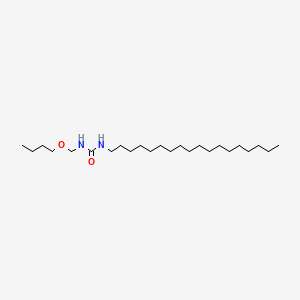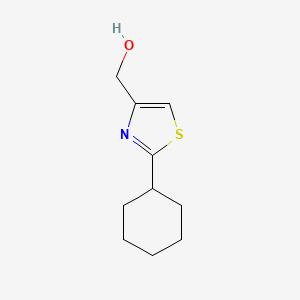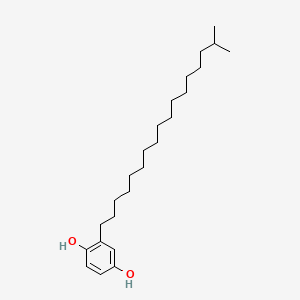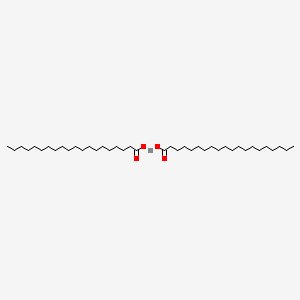
icosanoate;lead(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lead icosanoate can be synthesized through the reaction of icosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the mixture to facilitate the formation of the lead icosanoate compound. The general reaction is as follows:
2 C20H40O2+PbO→Pb(C20H39O2)2+H2O
Industrial Production Methods
Industrial production of lead icosanoate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for specific applications.
化学反応の分析
Types of Reactions
Lead icosanoate can undergo various chemical reactions, including:
Oxidation: Lead icosanoate can be oxidized to form lead oxides and other by-products.
Reduction: The compound can be reduced under specific conditions to yield lead metal and icosanoic acid.
Substitution: Lead icosanoate can participate in substitution reactions where the icosanoate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various anions like chloride or sulfate can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxides and other oxidized products.
Reduction: Lead metal and icosanoic acid.
Substitution: Lead chloride, lead sulfate, and other lead salts.
科学的研究の応用
Lead icosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for lead toxicity.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of specialized materials and coatings.
作用機序
The mechanism of action of lead icosanoate involves its interaction with cellular components and enzymes. Lead ions can interfere with various biochemical pathways, leading to toxic effects. The icosanoate anion may also play a role in modulating the compound’s overall activity.
類似化合物との比較
Similar Compounds
Lead acetate: Another lead compound with similar properties but different anions.
Lead stearate: A lead salt of stearic acid, used in similar applications.
Lead palmitate: A lead salt of palmitic acid, with comparable properties.
Uniqueness
Lead icosanoate is unique due to its long-chain fatty acid anion, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other lead compounds may not be as effective.
特性
CAS番号 |
94266-31-6 |
|---|---|
分子式 |
C40H78O4Pb |
分子量 |
830 g/mol |
IUPAC名 |
icosanoate;lead(2+) |
InChI |
InChI=1S/2C20H40O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChIキー |
IMGCFEAIPPYFGB-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








